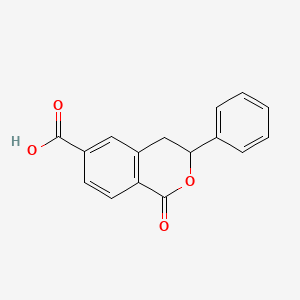

1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)11-6-7-13-12(8-11)9-14(20-16(13)19)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKBLZJLXZXBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid is a complex organic compound belonging to the isochromene class, characterized by its unique molecular structure, which includes a phenyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antioxidant and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 268.26 g/mol. It has a melting point ranging from 185°C to 187°C, indicating stability under standard laboratory conditions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on 3-phenyl-1H-isochromen-1-one analogues revealed that several compounds demonstrated antioxidant activities significantly superior to ascorbic acid in DPPH assays . The mechanism of action likely involves the scavenging of free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity

Preliminary data suggest that this compound may interact with inflammatory mediators. The presence of the carboxylic acid group is hypothesized to contribute to its anti-inflammatory effects by modulating pathways involved in inflammation. Further investigations are needed to elucidate these interactions and confirm the anti-inflammatory potential.

Antiplatelet Activity

Analogues of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene have shown promising results in inhibiting platelet aggregation. In vitro studies indicated that certain derivatives exhibited antiplatelet activity comparable to aspirin, suggesting potential applications in cardiovascular therapies .

Structure–Activity Relationship (SAR)

The structural features of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene are critical in determining its biological activity. The presence of the phenyl group and the carboxylic acid moiety enhances its interaction with biological targets. A comparative analysis with similar compounds highlights how modifications in structure can lead to variations in biological efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Oxo-3-(4-methoxyphenyl)-3,4-dihydroisochromene | Methoxy substituent enhances solubility | |

| Trans-3-(phenyl)-isochroman | Lacks carbonyl oxygen at position 1 | |

| 2-Hydroxycinnamic Acid | Known for anti-inflammatory properties |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that utilize various catalysts and reaction conditions tailored to yield this compound effectively.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound possess potent antioxidant capabilities. For instance, a series of synthesized analogues showed antioxidant activities ranging from 7-fold to 16-fold greater than ascorbic acid in DPPH assays . These findings support the potential for developing new antioxidant agents based on the isochromene scaffold.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene derivatives with various biological targets. These studies provide insights into the mechanism of action at the molecular level and help identify promising candidates for further pharmacological evaluation .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid. For instance, analogues have shown antioxidant activities significantly higher than ascorbic acid in DPPH assays.

| Compound | Antioxidant Activity (DPPH Assay) | Comparison to Ascorbic Acid |

|---|---|---|

| Analogue 1 | High | 7-fold more potent |

| Analogue 2 | Very High | 16-fold more potent |

| Other analogues | Moderate to High | Varies |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it interacts with inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Enzyme Interaction Studies

Research into the binding affinity of this compound with various biological targets is ongoing. These studies are essential for understanding the compound's mechanism of action and its potential therapeutic uses.

Case Study: Antioxidant Pathways

A study demonstrated that derivatives of this compound exhibited significant interactions with antioxidant pathways, suggesting a role in mitigating oxidative stress-related diseases.

Material Science Applications

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a key reaction for pharmaceutical derivatization.

-

Example : Reaction with 5-ethyl-1,3,4-thiadiazol-2-amine under coupling agents produces N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide (Fig. 1A).

-

Biological Relevance : Amide derivatives show selective inhibition of M₃ muscarinic receptors (pK<sub>B</sub> = 7.28 ± 0.70), outperforming ipratropium bromide in preclinical studies .

| Reaction Component | Conditions/Agents | Yield/Selectivity |

|---|---|---|

| Carboxylic acid | DCC, HOBt, or EDCI | 60–85% yield |

| Thiadiazole amine | Dry DMF, RT to 80°C, 12–24 hr | High regioselectivity |

Condensation Reactions

The compound participates in cyclocondensation with α,β-unsaturated carbonyls or α-halo acid derivatives to form fused heterocycles.

-

Synthesis : Heating with phenolic precursors (e.g., resorcinol) and α-halo acids (e.g., chloroacetic acid) under basic conditions yields isochromene derivatives.

-

Mechanism : Base-mediated deprotonation facilitates nucleophilic attack, followed by dehydration (Fig. 1B).

Esterification and Alkoxylation

The carboxylic acid forms esters under acidic or catalytic conditions, while the ketone undergoes alkoxylation.

-

Esterification : Methanol/H<sup>+</sup> or silver(I)-catalyzed reactions with alcohols produce methyl esters or 1-alkoxyisochromenes .

-

Regioselectivity : Silver complexes (e.g., [Ag(Py-L)]) enable regioselective alkoxylation at the ketone position (99% regioselectivity reported) .

| Reaction Type | Catalyst/Reagents | Outcome |

|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, MeOH | Methyl ester derivative |

| Alkoxylation | AgOTf, toluene, 30°C | 1-Alkoxyisochromenes |

Cyclization and Ring Expansion

The isochromene core undergoes cyclization with diazo compounds to form polycyclic structures.

-

Copper-Catalyzed Cyclization : Reaction with diazo-acetates in the presence of Cu(OTf)<sub>2</sub> yields tetracyclic dihydroisochromans (dr = 4:1 to 20:1) .

-

Example : Synthesis of (3R,4S)-4-(2-oxo-2-phenylethyl)-3-phenyl-3,4-dihydro-1H-isochromene-3-carboxylic acid (Fig. 1C) .

Reduction and Oxidation Pathways

-

Ketone Reduction : The 1-oxo group is reducible to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, though specific yields require optimization.

-

Carboxylic Acid Decarboxylation : Thermal decarboxylation under acidic conditions generates 3-phenyl-3,4-dihydro-1H-isochromene, but this reaction is less explored.

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced pharmacological properties:

-

Amides : M<sub>3</sub> receptor antagonism for COPD/asthma therapy .

-

Thiadiazole Conjugates : Cytotoxic activity against cancer cell lines via apoptosis induction.

Figure 1: Key Reaction Schemes

A. Amide Formation

Carboxylic acid + Amine → Amide (Coupling agent)

B. Condensation

Phenolic precursor + α-Halo acid → Isochromene (Base)

C. Cyclization

Isochromene + Diazo-acetate → Polycyclic product (Cu catalyst)

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The target compound’s structural motifs align with known kinase inhibitors, suggesting utility in cancer therapy development .

- Limitations: Limited solubility data for analogs (e.g., CAS 2289-03-4) hinder direct comparisons; further experimental studies are needed .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid, and how do they influence experimental design?

- Answer : The compound exhibits a predicted melting point of 183.71°C, density of 1.3 g/cm³, and pKa of 3.75, critical for solubility and buffer selection in biological assays . Its refractive index (n20D 1.63) and SMILES structure (C1C(OC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3) aid in computational modeling and HPLC method development. Storage at room temperature is recommended, but stability under varying pH/temperature should be verified via accelerated degradation studies using UV-Vis or LC-MS .

Q. What synthetic methodologies are reported for this compound, and what optimization strategies are employed?

- Answer : Synthesis typically involves multi-step routes using solvents like DMF or dichloromethane under controlled temperatures. A key intermediate, 3-phenylisochroman-1-one, is functionalized at the 6-position via Friedel-Crafts acylation. Purity (>95%) is achieved through recrystallization or column chromatography, with structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Yield optimization focuses on catalyst selection (e.g., Lewis acids) and reaction time adjustments .

Advanced Research Questions

Q. How can structural modifications of the isochromene core enhance bioactivity, particularly in anticancer research?

- Answer : Substituents at the 3-phenyl group (e.g., methoxy or halogen groups) and carboxylate bioisosteres (e.g., amides in ) improve cellular permeability and target affinity. For example, N-(3-methoxyphenyl)- derivatives show enhanced cytotoxicity in MCF-7 breast cancer cells by modulating topoisomerase II inhibition . Computational docking (AutoDock Vina) and SAR studies guide rational design .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC50 values (e.g., variability across cancer cell lines) require standardized protocols:

- Assay consistency : Use identical cell lines (e.g., HeLa vs. HepG2) and incubation times.

- Metabolic interference : Test stability in cell media via LC-MS to rule out degradation .

- Off-target effects : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify non-canonical targets .

Q. What mechanistic insights exist regarding its interaction with biological targets?

- Answer : The compound’s isochromene scaffold mimics kinase ATP-binding pockets, as shown in molecular dynamics simulations (GROMACS). Evidence from analogs (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivatives) suggests apoptosis induction via caspase-3/7 activation and ROS generation, validated by flow cytometry and Western blot .

Q. How do stability profiles under physiological conditions impact in vivo studies?

- Answer : Predicted esterase sensitivity (due to the lactone ring) necessitates prodrug strategies, such as methyl esterification. Stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) is assessed via HPLC, with half-life (t½) calculations guiding dosing regimens .

Methodological Guidance

Q. What protocols validate compound purity and identity in interdisciplinary studies?

- Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold.

- Identity : Confirm via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) .

- Batch consistency : Compare DSC thermograms for polymorph detection .

Q. How can researchers address low aqueous solubility in bioassays?

- Answer :

- Co-solvents : Use DMSO (<0.1% v/v) with solubility validated by nephelometry.

- Nanoparticle formulation : Encapsulate via PLGA nanoparticles (dynamic light scattering for size measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.